1-(2,2-Dimethoxyethyl)-4-methylbenzene
Description
Introduction and Basic Properties
Chemical Identity and Structure
Molecular Formula and Weight
1-(2,2-Dimethoxyethyl)-4-methylbenzene possesses the molecular formula C₁₁H₁₆O₂, representing a carbon-hydrogen-oxygen system with eleven carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 180.24 grams per mole, placing it within the range of medium-sized organic molecules suitable for various synthetic applications. This molecular composition reflects the compound's dual nature, incorporating both aromatic and aliphatic components within its structure. The carbon framework consists of a benzene ring system accounting for seven carbon atoms, with the remaining four carbons forming the dimethoxyethyl side chain. The oxygen content exclusively derives from the two methoxy groups attached to the terminal carbon of the ethyl chain, creating the characteristic acetal functionality that defines this compound's chemical behavior.
The molecular weight distribution reveals important insights into the compound's physical properties and potential applications. Computational analysis indicates that the exact mass equals 180.115030 atomic mass units, providing precise identification capabilities for analytical chemistry applications. This molecular weight positions the compound within an optimal range for volatility and stability considerations in synthetic procedures. The relatively moderate molecular weight facilitates purification processes while maintaining sufficient molecular complexity for diverse chemical transformations.
Structural Characteristics
The structural architecture of this compound exhibits a distinctive arrangement characterized by a para-disubstituted benzene ring bearing both methyl and dimethoxyethyl substituents. The benzene ring maintains its characteristic planar geometry with delocalized electron density, while the methyl group occupies the para position relative to the dimethoxyethyl chain. The dimethoxyethyl substituent extends from the aromatic ring through a methylene bridge, terminating in an acetal carbon center bonded to two methoxy groups. This structural arrangement creates a molecule with both hydrophobic aromatic character and polar acetal functionality.
The acetal functional group represents the most distinctive structural feature of this compound, exhibiting the characteristic R₂C(OR')₂ connectivity pattern described in organic chemistry literature. The central carbon of the acetal group adopts tetrahedral geometry with four single bonds, contrasting with the planar aromatic system to which it is attached. This geometric arrangement influences the compound's conformational flexibility and its interaction with other chemical species. The methoxy groups provide additional sites for potential hydrogen bonding and dipole interactions, enhancing the compound's solubility characteristics in polar solvents.
Structural analysis reveals that the compound belongs to the aromatic acetal class, characterized by the presence of an acetal functional group attached directly to an aromatic ring structure. This combination imparts unique chemical and physical properties, including enhanced stability compared to simple acetals and distinctive aromatic characteristics that contribute to specific applications in synthetic chemistry. The para-substitution pattern on the benzene ring creates a symmetrical electronic environment that influences the compound's reactivity patterns and spectroscopic properties.
Three-Dimensional Configuration
The three-dimensional molecular configuration of this compound reflects the geometric constraints imposed by its aromatic and acetal components. The benzene ring maintains its characteristic planar configuration with bond angles of approximately 120 degrees, while the attached substituents adopt orientations that minimize steric hindrance. The dimethoxyethyl chain extends away from the aromatic plane, allowing rotation around the carbon-carbon bond connecting the ring to the methylene bridge. The acetal carbon exhibits tetrahedral geometry with bond angles near 109.5 degrees, consistent with sp³ hybridization.
Conformational analysis indicates that the molecule possesses significant flexibility around the carbon-carbon single bonds within the dimethoxyethyl chain. The methylene bridge connecting the aromatic ring to the acetal center allows rotational freedom, enabling the molecule to adopt various conformations in solution. The two methoxy groups attached to the acetal carbon can orient themselves to minimize steric interactions while maximizing favorable dipole arrangements. This conformational flexibility influences the compound's physical properties, including its interactions with solvents and other chemical species.
The spatial arrangement of functional groups within the molecule creates distinct regions of varying polarity and reactivity. The aromatic ring system provides a hydrophobic domain with delocalized electron density, while the acetal functionality introduces polar character through the carbon-oxygen bonds and potential hydrogen bonding sites. This amphiphilic character influences the compound's solubility behavior and its utility as an intermediate in organic synthesis reactions requiring both aromatic and polar interactions.
Nomenclature and Identification
IUPAC Nomenclature
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for naming substituted aromatic compounds with acetal functional groups. The complete IUPAC name is this compound, reflecting the structural hierarchy that prioritizes the benzene ring as the parent structure. This naming convention identifies the benzene ring as the primary structural unit, with substituents numbered according to their positions on the aromatic system. The methyl group occupies position 4, while the dimethoxyethyl chain attaches at position 1, creating a para-disubstituted pattern.
The nomenclature system clearly delineates the structural components through its systematic approach. The term "dimethoxyethyl" specifically describes the two-carbon chain bearing two methoxy substituents on the terminal carbon, forming the acetal functionality. The prefix "2,2-" indicates that both methoxy groups attach to the second carbon of the ethyl chain, distinguishing this isomer from alternative substitution patterns. This precise naming system enables unambiguous identification of the compound's structure and facilitates communication within the scientific community.
Alternative systematic naming approaches include describing the compound as a substituted toluene derivative, given the presence of the methyl group on the benzene ring. However, the IUPAC system prioritizes the complete structural description to avoid ambiguity in complex molecules containing multiple functional groups. The systematic nomenclature also facilitates database searches and chemical registry systems, ensuring accurate identification across different chemical information platforms.
Alternative Names and Synonyms
This compound is recognized by several alternative names that reflect different approaches to describing its chemical structure and functional relationships. A widely used synonym is 4-methylphenylacetaldehyde dimethyl acetal, which emphasizes the compound's derivation from the corresponding aldehyde precursor. This name highlights the acetal's role as a protected form of 4-methylphenylacetaldehyde, indicating its potential utility in synthetic sequences requiring aldehyde protection and deprotection strategies.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-9-4-6-10(7-5-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOTVBOOGPLPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068425 | |
| Record name | p-(2,2-Dimethyloxyethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7068425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42866-91-1 | |
| Record name | 1-(2,2-Dimethoxyethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42866-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | p-(2,2-Dimethoxyethyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042866911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(2,2-dimethoxyethyl)-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | p-(2,2-Dimethyloxyethyl)toluene | |
| Source | EPA DSSTox | |
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| Record name | p-(2,2-dimethoxyethyl)toluene | |
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| Record name | P-(2,2-DIMETHOXYETHYL)TOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6LP5A7L7A | |
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Preparation Methods
Reaction Conditions and Procedure
- Catalyst System: Fe(BF4)2·6H2O (Iron(II) tetrafluoroborate hexahydrate) combined with pyridine-2,6-dicarboxylic acid as a ligand.
- Solvent: Methanol is used as both solvent and acetal source.
- Additives: Crushed 3Å molecular sieves to remove water and drive equilibrium toward acetal formation.
- Oxidant: PhI(OAc)2 (iodobenzene diacetate) is used as an oxidant.
- Atmosphere: Reactions are performed under air at room temperature.
- Reaction Time: Typically 20 hours to ensure full conversion.
Reaction Mechanism Insights
The iron catalyst activates the styrene or aldehyde substrate, facilitating nucleophilic attack by methanol. The presence of molecular sieves removes water formed during acetalization, shifting the equilibrium toward the acetal product. The use of PhI(OAc)2 helps in the oxidation state changes required for the catalytic cycle.
Example Experimental Setup
In a 25 mL Schlenk tube:
- Fe(BF4)2·6H2O (6.75 mg, 0.02 mmol)
- Pyridine-2,6-dicarboxylic acid (3.5 mg, 0.02 mmol)
- 200 mg crushed 3Å molecular sieves
- Stirred in 3 mL methanol for 5 min to form a deep red solution
- Add 1.5 equivalents of PhI(OAc)2 after repeated evacuation and backfilling with air
- Add 2 mmol of 4-methylbenzaldehyde (or styrene derivative)
- Stir at room temperature for 20 h
- Remove solvent under vacuum
- Purify product by silica gel column chromatography using hexane:ethyl acetate mixtures
Product Characterization
- Confirmed by Gas Chromatography (GC) against authenticated samples
- Characterized by Nuclear Magnetic Resonance (NMR) spectroscopy in CDCl3 with TMS as internal standard
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and structure
Comparative Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Catalyst | Fe(BF4)2·6H2O (0.02 mmol) |
| Ligand | Pyridine-2,6-dicarboxylic acid (0.02 mmol) |
| Molecular Sieves | 3Å, 200 mg |
| Solvent | Methanol (3 mL) |
| Oxidant | PhI(OAc)2 (1.5 equiv) |
| Substrate | 4-methylbenzaldehyde (2 mmol) |
| Temperature | Room temperature |
| Reaction Time | 20 hours |
| Purification | Silica gel chromatography (hexane:ethyl acetate) |
| Yield | Typically high, reproducible over 3 runs |
Alternative Preparation Approaches
While the iron-catalyzed method is efficient and selective, other classical methods for acetal formation can be applied, such as:
- Acid-catalyzed acetalization using strong acids (e.g., p-toluenesulfonic acid) under reflux with excess methanol.
- Use of molecular sieves or Dean-Stark apparatus to remove water and drive equilibrium.
- Protection of aldehyde as dimethyl acetal by reaction with dimethoxymethane under acidic conditions.
However, these methods may require harsher conditions or longer reaction times and may have lower selectivity compared to the iron-catalyzed method.
Notes on Industrial and Laboratory Scale Synthesis
- The iron-catalyzed method is mild, uses inexpensive and environmentally benign catalysts, and can be scaled up.
- The reaction proceeds under ambient conditions, reducing energy consumption.
- Molecular sieves are critical for high yields by removing water.
- Purification by chromatography ensures high purity suitable for further synthetic applications.
Chemical Reactions Analysis
Acetal Hydrolysis Reactions
The 2,2-dimethoxyethyl group undergoes acid-catalyzed hydrolysis to regenerate carbonyl compounds. This reaction is critical for deprotection in synthetic applications.
Key Findings:
-
Conditions : Strong acids (e.g., H₂SO₄, CF₃COOH) effectively catalyze hydrolysis at ambient or elevated temperatures .
-
Mechanism : Protonation of the acetal oxygen followed by nucleophilic attack by water, yielding 2-(4-methylphenyl)acetaldehyde and methanol .
-
Evidence : NMR data (δ 3.17 ppm for methoxy groups in CDCl₃) and HRMS confirm structural changes post-hydrolysis .
Table 1: Acid Catalysts for Acetal Hydrolysis
| Acid | Conversion (%) |
|---|---|
| H₂SO₄ | 93 |
| CF₃SO₃H | 93 |
| HNO₃ | 92 |
| Acetic acid | 24 |
Electrophilic Aromatic Substitution
The methyl group directs electrophiles to ortho and para positions, while the dimethoxyethyl group exhibits weaker meta-directing effects due to its electron-donating ether oxygens.
Halogenation:
-
Conditions : AlCl₃ or Fe catalysts in the absence of UV light .
-
Products : 2- or 4-substituted derivatives (e.g., 2-chloro-1-(2,2-dimethoxyethyl)-4-methylbenzene) .
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Regioselectivity : Methyl group dominance leads to preferential substitution at positions ortho/para to it .
Table 2: Directing Effects in Substitution Reactions
| Substituent | Directing Effect | Example Reaction |
|---|---|---|
| -CH₃ (methyl) | Ortho/Para | Chlorination, nitration |
| -CH₂C(OCH₃)₂ | Meta | Limited influence |
Stability Under Physiological Conditions
Toxicological studies indicate stability in neutral aqueous environments:
Condensation and Cyclization Reactions
The acetal group participates in nucleophilic reactions under acidic conditions:
-
Example : Reaction with (3,4-dimethoxyphenyl)acetic acid in toluene under reflux forms benzazepine derivatives via aza-Michael addition .
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Conditions : Azeotropic water removal, concentrated HCl for workup .
Synthetic Pathway :
-
Condensation with amines under reflux.
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Acidic cyclization using H₂SO₄ or HCl.
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Crystallization from methanol/water mixtures.
Oxidative Stability
No direct evidence of methyl group oxidation to carboxylic acids was found in the literature. The acetal moiety remains intact under mild oxidative conditions but may degrade under strong oxidizers (e.g., KMnO₄, CrO₃).
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of other organic compounds. It can undergo various reactions, such as acetal formation and nucleophilic substitutions, which are essential for building complex molecular architectures .
- Synthesis of Acetals and Ketals : The compound can be utilized to form acetals and ketals through reactions with aldehydes and ketones. These transformations are crucial in organic synthesis for protecting functional groups and enhancing the stability of reactive intermediates .
- Construction of Polycyclic Structures : Research indicates that 1-(2,2-Dimethoxyethyl)-4-methylbenzene can be involved in multicomponent reactions leading to the synthesis of polycyclic compounds. Such reactions are valuable for developing new materials with unique properties .
Medicinal Chemistry Applications
- Potential Drug Development : Although specific biological activity data is limited, compounds with similar structures have been investigated for their pharmacological properties, particularly as inhibitors in drug discovery processes targeting diseases like Alzheimer's . The structural features of this compound suggest it may exhibit similar potential.
- CNS Penetration : The design of derivatives based on this compound could lead to improved central nervous system (CNS) penetration due to its lipophilicity and structural characteristics, making it a candidate for further investigation in neuropharmacology .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-4-methylbenzene can be compared with similar compounds such as:
1-(2,2-Dimethoxyethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a methyl group.
1-(2,2-Dimethoxyethyl)-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-(2,2-Dimethoxyethyl)-4-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different functional groups.
Biological Activity
1-(2,2-Dimethoxyethyl)-4-methylbenzene, also known as benzene, 1-(2,2-dimethoxyethyl)-4-methyl-, is a chemical compound characterized by a benzene ring substituted with a methyl group at the para position and a dimethoxyethyl group at the 1-position. Its molecular formula is CHO. This compound has garnered interest due to its potential biological activities, although specific data on its effects remain limited.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Physical Properties:
- Molecular Weight: 180.25 g/mol
- Appearance: Colorless liquid
- Solubility: Soluble in organic solvents
Biological Activity Overview
While comprehensive studies specifically focusing on the biological activity of this compound are scarce, several related compounds and structural analogs suggest potential biological properties.
Antimicrobial Activity
Research indicates that compounds with similar dimethoxy or aromatic structures often exhibit antimicrobial properties. For example, studies have shown that certain methoxy-substituted phenolic compounds can inhibit bacterial growth and exhibit antifungal activity. This suggests that this compound may possess similar qualities.
Anticancer Potential
The anticancer properties of compounds related to this compound have been investigated. For instance, derivatives of dimethoxy-substituted benzene have shown cytotoxic effects against various cancer cell lines in vitro. A study highlighted that certain imidazolidinone derivatives exhibited significant anti-tumor activity, indicating that structural modifications can enhance biological efficacy .
The proposed mechanisms through which compounds like this compound exert their biological effects typically involve interactions with cellular targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to altered cellular functions.
Research Findings and Case Studies
Toxicological Profile
The toxicity of this compound is not well-documented; however, similar compounds in the dimethoxy class have been noted to cause irritation upon contact. Further toxicological studies are necessary to ascertain the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2,2-Dimethoxyethyl)-4-methylbenzene, and how can reaction conditions be optimized for reproducibility?
- Methodology : Common routes involve alkylation or coupling reactions. For example, a Grignard reagent (e.g., 2,2-dimethoxyethylmagnesium bromide) can react with 4-methylbenzaldehyde, followed by acid-catalyzed deprotection. Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors may be employed. Optimization includes controlling temperature (0–25°C for Grignard reactions), solvent polarity (THF or Et₂O), and stoichiometric ratios of reagents. Purification via column chromatography (SiO₂, hexane:EtOAc gradients) ensures high yield and purity .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm the methyl (δ ~2.3 ppm, singlet) and dimethoxyethyl (δ ~3.3–4.1 ppm) groups. Aromatic protons appear as a singlet (δ ~6.8–7.2 ppm) due to symmetry.
- IR : Stretching frequencies for C-O (1050–1150 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) validate functional groups.
- HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile:H₂O mobile phase) coupled with high-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 224.14) and purity (>98%) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic and steric effects of the dimethoxyethyl group in reaction mechanisms?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density, HOMO-LUMO gaps, and steric hindrance. Molecular dynamics simulations predict solvation effects and transition-state geometries in reactions like electrophilic aromatic substitution. These models guide experimental design, such as catalyst selection for regioselective functionalization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodology : Discrepancies may arise from impurities or assay variability. Orthogonal validation methods include:
- Dose-response curves across multiple cell lines (e.g., HEK293, HeLa) to confirm IC₅₀ values.
- Metabolic stability assays (e.g., microsomal incubation) to rule out false positives from compound degradation.
- X-ray crystallography (using software like WinGX) to verify structural integrity of co-crystallized derivatives .
Q. How does the dimethoxyethyl moiety influence the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- LogP measurements (shake-flask method) assess lipophilicity, critical for blood-brain barrier penetration.
- In vitro ADME : Microsomal stability (human liver microsomes), plasma protein binding (equilibrium dialysis), and CYP450 inhibition assays predict bioavailability.
- Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding via methoxy groups) for target binding .
Application-Oriented Questions
Q. What role does this compound play as an intermediate in antiviral drug synthesis?
- Methodology : The compound serves as a precursor in synthesizing integrase inhibitors (e.g., Dolutegravir analogs). Key steps include:
- Ring-opening reactions of the dimethoxyethyl group to introduce hydroxymethyl or carbonyl functionalities.
- Microwave-assisted coupling with pyridone carboxylates to enhance reaction efficiency.
- Chiral resolution (e.g., chiral HPLC) to isolate enantiomers with optimal antiviral activity .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
